

2-Fluoro-5-nitrobenzene-1,4-diamine chemical structure and analysis

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Compound of Interest

Compound Name: 2-Fluoro-5-nitrobenzene-1,4-diamine

Cat. No.: B8781729

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An In-depth Technical Guide to 2-Fluoro-5-nitrobenzene-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **2-Fluoro-5-nitrobenzene-1,4-diamine** is a specialized chemical intermediate. Comprehensive, publicly available experimental data is limited. This guide provides a technical overview based on established chemical principles, data from structurally related compounds, and standardized analytical protocols.

Executive Summary

2-Fluoro-5-nitrobenzene-1,4-diamine is an aromatic organic compound featuring a benzene ring substituted with two amino groups, a nitro group, and a fluorine atom. This unique combination of functional groups makes it a potentially valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro and fluoro groups, combined with the electron-donating amino groups, creates a complex electronic profile that can be exploited for synthesizing diverse molecular scaffolds. This document outlines the chemical structure, physicochemical properties, a plausible synthetic route, standard analytical procedures, and potential applications of this compound.

Chemical Structure and Identification

The core structure consists of a benzene ring with substituents at positions 1, 2, 4, and 5. The precise arrangement of these groups is critical to its reactivity and potential use.

Identifier	Value
IUPAC Name	2-Fluoro-5-nitrobenzene-1,4-diamine
CAS Number	134514-27-5[1]
Molecular Formula	C ₆ H ₆ FN ₃ O ₂
Molecular Weight	171.13 g/mol
Canonical SMILES	<chem>C1=C(C(=C(C(=C1F)N)N)--INVALID-LINK--[O-]</chem>
InChI	InChI=1S/C6H6FN3O2/c7-4-2-6(10(11)12)5(9)1-3(4)8/h1-2H,8-9H2

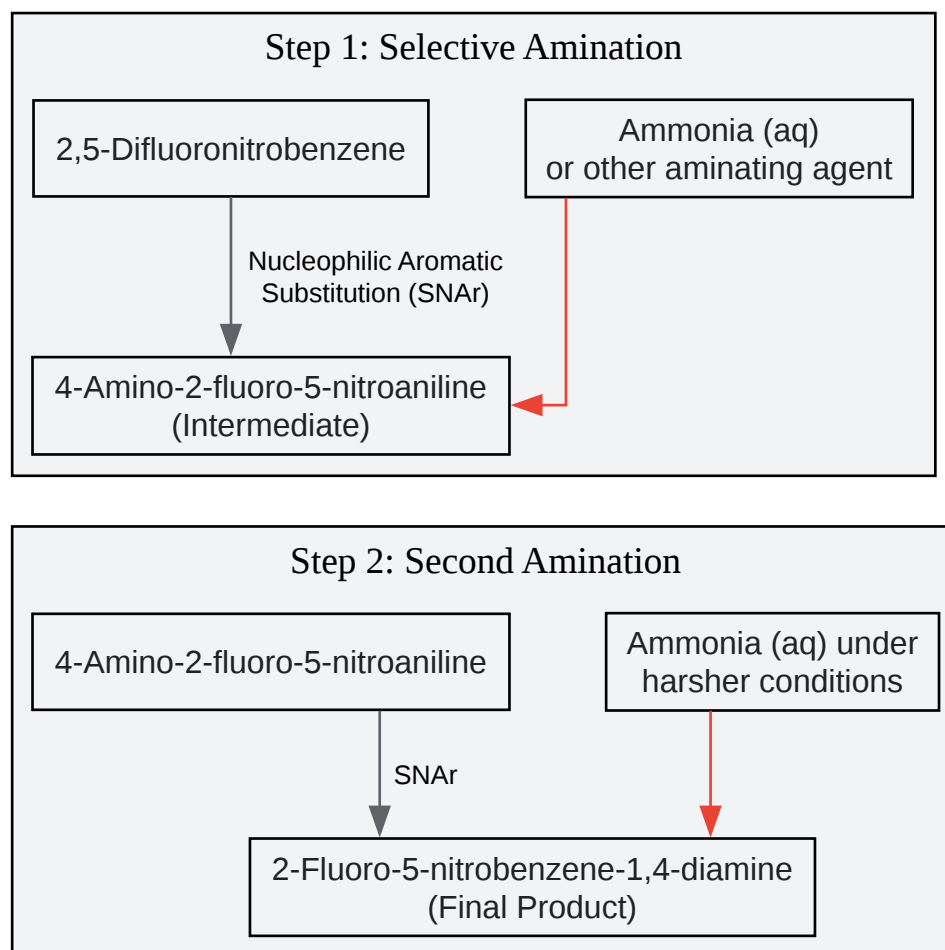
Physicochemical Properties

Quantitative data for this specific molecule is not widely published. The properties listed below are based on information from commercial suppliers and predictions based on its structure.

Property	Value / Description
Appearance	Expected to be a colored solid (yellow to red), typical for nitro-aromatic compounds.
Solubility	Likely soluble in polar organic solvents such as DMSO, DMF, and acetone. Sparingly soluble in water.
Purity	Commercially available with purities often >97%.
Storage	Recommended to be stored at 2-8°C, sealed in a dry, inert atmosphere.

Synthesis Pathway

A specific, peer-reviewed synthesis protocol for **2-Fluoro-5-nitrobenzene-1,4-diamine** is not readily available in the literature. However, a logical synthetic route can be proposed based on established organic chemistry reactions for analogous compounds. A plausible two-step approach starting from 2,5-difluoronitrobenzene is outlined below.



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A plausible synthetic workflow for **2-Fluoro-5-nitrobenzene-1,4-diamine**.

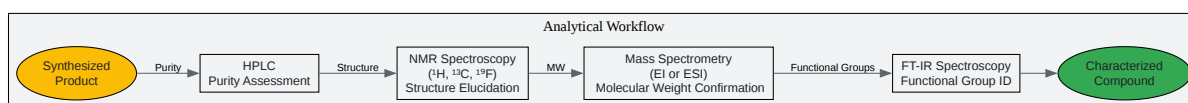
Experimental Protocol: Proposed Synthesis

- Step 1: Mono-amination of 2,5-Difluoronitrobenzene.
 - Dissolve 2,5-difluoronitrobenzene in a suitable polar aprotic solvent like DMSO or NMP.

- Add an aqueous solution of ammonia dropwise at a controlled temperature (e.g., 80-100°C). The fluorine atom para to the strongly electron-withdrawing nitro group is more activated towards nucleophilic substitution.
- Monitor the reaction by TLC or GC-MS until the starting material is consumed.
- Cool the reaction mixture and pour it into ice water to precipitate the intermediate product, 4-amino-2-fluoro-5-nitroaniline.
- Filter, wash with water, and dry the intermediate.
- Step 2: Second Amination.
 - The second amination to replace the remaining fluorine atom would require more forcing conditions as the ring is now less electron-deficient.
 - The intermediate from Step 1 is dissolved in a high-boiling point solvent and reacted with a stronger aminating source or under higher temperature and pressure.
 - Work-up would be similar to Step 1, followed by purification, likely via column chromatography (silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield the final product.

Chemical Analysis and Characterization

A comprehensive analysis is required to confirm the identity and purity of the synthesized compound. The following are standard experimental protocols that would be employed.



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A standard workflow for the chemical analysis of the target compound.

Experimental Protocols

- High-Performance Liquid Chromatography (HPLC):
 - Objective: To determine the purity of the compound.
 - Method: A reverse-phase C18 column is typically used. A gradient elution method with a mobile phase consisting of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid, is employed. The gradient might run from 5% B to 95% B over 15-20 minutes.
 - Detection: UV detection at multiple wavelengths (e.g., 254 nm, 280 nm, and a wavelength corresponding to the λ_{max} of the nitro-aromatic chromophore). Purity is determined by the area percentage of the main peak.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Objective: To elucidate the chemical structure by identifying the connectivity of atoms.
 - Method: The sample is dissolved in a deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$). 1H NMR, ^{13}C NMR, and ^{19}F NMR spectra are acquired on a 400 MHz or higher spectrometer. 2D NMR experiments like COSY and HSQC can be used to confirm assignments.
- Mass Spectrometry (MS):
 - Objective: To confirm the molecular weight and elemental composition.
 - Method: For a relatively small molecule like this, either Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. High-resolution mass spectrometry (HRMS) is performed to confirm the elemental formula by comparing the measured exact mass to the calculated value.
- Fourier-Transform Infrared (FT-IR) Spectroscopy:
 - Objective: To identify the key functional groups present in the molecule.

- Method: The spectrum is typically recorded using a solid sample on an ATR (Attenuated Total Reflectance) accessory. The spectral range is typically 4000-400 cm^{-1} .

Predicted Analytical Data

While experimental spectra for this specific compound are not readily available, the expected key features can be predicted based on its structure and data from analogous compounds.[\[2\]](#)
[\[3\]](#)

Analysis Type	Predicted Key Features
^1H NMR	- Two distinct aromatic proton signals, likely appearing as doublets or doublet of doublets due to H-H and H-F coupling. - Two broad singlets for the two non-equivalent $-\text{NH}_2$ groups, likely in the range of 4-7 ppm (in $\text{DMSO}-d_6$).
^{13}C NMR	- Six distinct aromatic carbon signals. - Carbons bonded to F, N, and NO_2 will show characteristic chemical shifts and C-F coupling. The carbon attached to fluorine will appear as a doublet with a large coupling constant.
^{19}F NMR	- A single resonance, the chemical shift of which will be influenced by the ortho and para amino and nitro substituents.
Mass Spec (HRMS)	- Expected $[\text{M}+\text{H}]^+$ ion at m/z 172.0517 for $\text{C}_6\text{H}_7\text{FN}_3\text{O}_2^+$. - Fragmentation patterns would likely involve the loss of the nitro group (NO_2) and potentially ammonia (NH_3).
FT-IR	- N-H stretching of amino groups: Two bands in the 3300-3500 cm^{-1} region. - Asymmetric and symmetric N-O stretching of the nitro group: Strong absorptions around 1500-1550 cm^{-1} and 1300-1350 cm^{-1} . - C-F stretching: A strong band in the 1100-1300 cm^{-1} region. - Aromatic C=C stretching: Bands in the 1450-1600 cm^{-1} region.

Applications in Research and Development

The utility of **2-Fluoro-5-nitrobenzene-1,4-diamine** lies in the strategic placement of its reactive functional groups.

- Medicinal Chemistry:
 - Scaffold for Heterocycle Synthesis: The two adjacent amino groups are ideal for constructing fused heterocyclic rings, such as benzimidazoles or quinoxalines, which are privileged structures in drug discovery. The nitro group can be readily reduced to another amino group, providing an additional site for modification.
 - Fragment-Based Drug Discovery: As a small, functionalized aromatic molecule, it can serve as a starting fragment for building more complex drug candidates. The fluorine atom is often incorporated into drug molecules to improve metabolic stability, binding affinity, and membrane permeability.
- Materials Science:
 - Polymer Synthesis: Aromatic diamines are key monomers for high-performance polymers like polyimides and polyamides. The incorporation of fluorine can enhance properties such as thermal stability, chemical resistance, and lower the dielectric constant.
 - Dye Synthesis: The chromophoric nitro group and auxochromic amino groups suggest potential use as an intermediate in the synthesis of specialized dyes.

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- To cite this document: BenchChem. [2-Fluoro-5-nitrobenzene-1,4-diamine chemical structure and analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8781729#2-fluoro-5-nitrobenzene-1-4-diamine-chemical-structure-and-analysis]

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